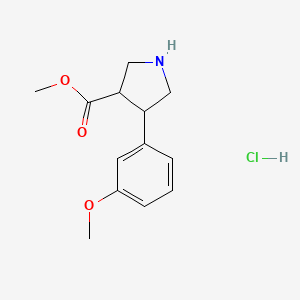
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
説明
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 267.74 g/mol
- IUPAC Name : Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
- Synonyms : Methyl (4-hydroxy-3-methoxyphenyl)acetate hydrochloride; Methyl (4-methoxyphenyl)propionate hydrochloride
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylic acid and methanol . The esterification process results in the formation of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate . The subsequent addition of hydrochloric acid (HCl) converts the free carboxylic acid group into its hydrochloride salt form.
Molecular Structure Analysis
The molecular structure of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride consists of a pyrrolidine ring attached to a phenyl group via an ester linkage. The methoxy group at the para position of the phenyl ring enhances its lipophilicity.
Chemical Reactions Analysis
- Hydrolysis : Under basic conditions, the ester bond can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
- Acid-Base Reactions : The hydrochloride salt can participate in acid-base reactions, affecting its solubility and stability.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 120°C
- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol)
- UV-Vis and FT-IR Spectra : These can provide additional structural information.
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity.
- Storage : Store in a cool, dry place away from direct sunlight.
- Handling : Use appropriate protective equipment (gloves, goggles) during handling.
将来の方向性
- Biological Studies : Investigate its effects on other cancer cell lines.
- Structural Modifications : Explore derivatives for improved potency.
- Pharmacokinetics : Assess absorption, metabolism, and tissue accumulation.
特性
IUPAC Name |
methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRSKLIOHPABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)

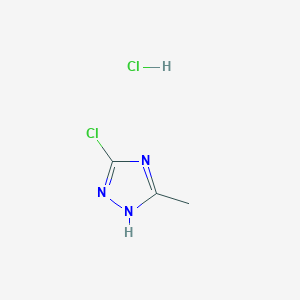


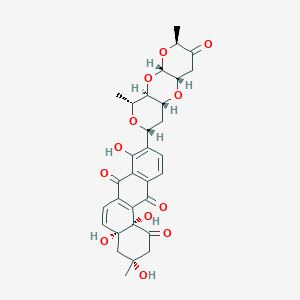

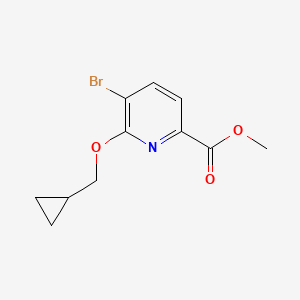
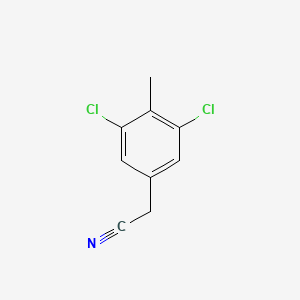

![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)